molecular formula C5H4F3N3 B1316368 5-(Trifluoromethyl)pyrimidin-2-amine CAS No. 69034-08-8

5-(Trifluoromethyl)pyrimidin-2-amine

Cat. No.: B1316368
CAS No.: 69034-08-8
M. Wt: 163.1 g/mol
InChI Key: OUVVCECMELPNNT-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyrimidin-2-amine is a chemical compound with the molecular formula C5H4F3N3. It is a pyrimidine derivative, characterized by the presence of a trifluoromethyl group at the 5-position and an amino group at the 2-position of the pyrimidine ring.

Biochemical Analysis

Biochemical Properties

5-(Trifluoromethyl)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and methylation reactions . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity. Additionally, this compound can form complexes with proteins, potentially altering their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes . By inhibiting specific kinases, this compound can modulate gene expression and cellular metabolism. For instance, it has been reported to affect the expression of genes involved in cell cycle regulation and apoptosis . These changes can lead to altered cell proliferation and survival rates.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site . This binding can prevent the enzyme from catalyzing its substrate, thereby disrupting the biochemical pathway. Additionally, this compound can interact with DNA molecules, potentially affecting gene expression by altering transcription factor binding or chromatin structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions but may degrade when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular pathways . At higher doses, toxic or adverse effects can occur, including cellular toxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux and metabolite levels, potentially altering cellular energy balance and biosynthetic pathways.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield various substituted pyrimidine derivatives .

Scientific Research Applications

5-(Trifluoromethyl)pyrimidin-2-amine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)pyridin-2-amine
  • 5-(Difluoromethyl)pyrimidin-2-amine
  • 5-(Chloromethyl)pyrimidin-2-amine

Comparison

Compared to similar compounds, 5-(Trifluoromethyl)pyrimidin-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can enhance the compound’s stability and reactivity . Additionally, the compound’s ability to bind effectively to molecular targets like EGFR sets it apart from other pyrimidine derivatives .

Properties

IUPAC Name

5-(trifluoromethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3/c6-5(7,8)3-1-10-4(9)11-2-3/h1-2H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVVCECMELPNNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570846
Record name 5-(Trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69034-08-8
Record name 5-(Trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)pyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 2-L flask fitted with a dry ice condenser and addition funnel was charged with dimethylsulfoxide (500 mL) and a 0.5 M solution of sulfuric acid in dimethylsulfoxide (400 mL), followed by the addition of 2-aminopyrimidine (20.0 g, 211 mmol). The reaction mixture was stirred vigorously for 5 minutes, and then a 1 M solution of iron(II) sulfate in water (60 mL) was added. Trifluoromethyl iodide (200 g, 1.02 moles) was added below the surface of the reaction mixture at room temperature. The reaction mixture was then cooled to 0° C., and 50% aqueous hydrogen peroxide (20 mL, 294 mmol) was added dropwise over one hour. The ice bath was then removed, and the reaction mixture was allowed to warm to room temperature over three hours. The reaction mixture was then carefully neutralized to pH 6.5 with aqueous sodium carbonate. The reaction mixture was then extracted with ethyl acetate (3×300 mL), and the combined organic extracts were dried over magnesium sulfate and concentrated under reduced pressure. The resulting oil was purified by chromatography on silica gel eluting with a hexane/ethyl acetate gradient to afford 4.51 g of the title compound as an off white solid. 1H NMR (CDCl3) δ 8.51 (s, 2H), 5.55 (br s, 2H).
Quantity
500 mL
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solvent
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solution
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20 g
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400 mL
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solution
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60 mL
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iron(II) sulfate
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200 g
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the compound containing 5-(Trifluoromethyl)pyrimidin-2-amine interact with the orexin-1 receptor and what are the downstream effects of this interaction?

A: The research paper focuses on compound 56, N-({3-[(3-ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine, which acts as a selective antagonist of the orexin-1 receptor (OX1R). While the exact binding mechanism is not detailed in this study, antagonism of OX1R by compound 56 effectively blocks the binding of orexin peptides, specifically orexin-A. [] This blockade subsequently inhibits the downstream signaling cascade usually initiated by orexin-A binding to OX1R. [] This inhibition of the orexin system, specifically via OX1R, has been linked to a reduction in stress-induced hyperarousal and panic-like behaviors in animal models without inducing hypnotic effects. []

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